molecular formula C13H14Cl2N2O3S B369139 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole CAS No. 496014-83-6

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole

Cat. No.: B369139
CAS No.: 496014-83-6
M. Wt: 349.2g/mol
InChI Key: OWIKQLVFEQBERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpiperidine” is a potent antagonist of the GPCR OPN4/melanopsin . OPN4 regulates circadian rhythms, pupil functions, melatonin expression, cognition, and sleep .


Molecular Structure Analysis

The molecular structure of a similar compound, “piperazine, 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)”, has a molecular formula of C19H22Cl2N2O3S . The average mass is 429.361 Da and the monoisotopic mass is 428.072815 Da .

Mechanism of Action

The compound “1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpiperidine” has been found to interact with Gα11 and trigger the PKC/BRAF/MEK/ERKs signaling pathway in lung adenocarcinoma cells .

Future Directions

The compound “1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpiperidine” has been suggested as a potential target for designing novel therapy for lung cancer . A small molecule inhibitor of OPN4, AE 51310, has been identified and has shown promise in suppressing the growth of lung cancer cells and patient-derived xenograft tumors in mice .

Properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3S/c1-8(2)13-16-4-5-17(13)21(18,19)12-7-9(14)11(20-3)6-10(12)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIKQLVFEQBERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.